molecular formula C12H15NO B2685953 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile CAS No. 91639-96-2

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile

Cat. No.: B2685953
CAS No.: 91639-96-2
M. Wt: 189.258
InChI Key: IDVNRVASEIMNBY-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile: is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxyacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile.

    Reduction: Formation of 2-(4-(Tert-butyl)phenyl)-2-aminoacetonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: This compound can be used in the design of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

    2-(4-(Tert-butyl)phenyl)acetonitrile: Lacks the hydroxy group, leading to different reactivity and applications.

    2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile: Contains a carbonyl group instead of a hydroxy group, affecting its chemical behavior.

    4-tert-Butylbenzaldehyde: Precursor in the synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile, with different functional properties.

Uniqueness: The presence of both a hydroxy and a nitrile group in this compound provides a unique combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-hydroxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNRVASEIMNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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